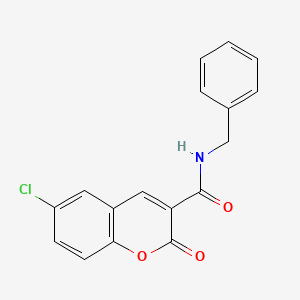

N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide

Description

N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name |

N-benzyl-6-chloro-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3/c18-13-6-7-15-12(8-13)9-14(17(21)22-15)16(20)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWZVYBKPDTNKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-chloro-2-hydroxybenzaldehyde with benzylamine in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then subjected to cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired chromene derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as benzylamine or thiophenol in the presence of a base like triethylamine (Et3N).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of N-substituted or S-substituted chromene derivatives.

Scientific Research Applications

Synthesis of N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide

The synthesis of this compound typically involves the reaction of 6-chloro-2H-chromene-3-carboxylic acid with benzylamine. The process can be outlined as follows:

- Reagents : 6-chloro-2H-chromene-3-carboxylic acid and benzylamine are combined in a suitable solvent, often dichloromethane.

- Coupling Agent : A coupling agent such as DCC (dicyclohexylcarbodiimide) is used to facilitate the formation of the amide bond.

- Reaction Conditions : The mixture is stirred at low temperatures, typically in an ice bath, followed by room temperature stirring for several hours.

- Purification : The product is purified through filtration and concentration, yielding this compound as a solid.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that this compound exhibits activity against both gram-positive and gram-negative bacteria as well as fungi.

Key Findings:

- In vitro studies have shown that N-benzyl derivatives possess stronger antimicrobial effects compared to their corresponding carboxylic acid precursors, attributed to enhanced electron-donating abilities that improve interaction with microbial receptors .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Standard Drug MIC |

|---|---|---|

| Bacillus cereus | 0.062 mg/mL | 0.125 mg/mL |

| Candida albicans | Notable activity observed | Nystatin |

| Escherichia coli | Higher activity than carboxylic acids | Streptomycin |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that N-benzyl derivatives can inhibit the proliferation of cancer cell lines, including colon and breast cancer cells.

Mechanism of Action:

Research suggests that the anticancer activity may be linked to the compound's ability to interact with specific biomolecular targets involved in cell proliferation pathways, potentially through inhibition of kinases or other signaling molecules .

Case Studies:

- Colon Cancer (HT29) : N-benzyl derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents.

- Breast Cancer (MCF7) : Significant reduction in cell viability was observed, indicating potential for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-benzyl derivatives. Modifications at various positions on the chromene scaffold can lead to enhanced biological activity.

Key Insights:

- Substituents at the C3 and C4 positions of the chromene structure significantly influence both antimicrobial and anticancer activities.

- Electron-withdrawing groups tend to enhance activity against gram-negative bacteria, while electron-donating groups may improve interactions with cancer cell targets .

Mechanism of Action

The mechanism of action of N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- 6-bromo-2-oxo-2H-chromene-3-carboxamide

- N-methyl-2-oxo-2H-chromene-3-carboxamide

- 6-chloro-2-oxo-2H-chromene-3-carboxylic acid

Uniqueness

N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of the benzyl group, which imparts distinct physicochemical properties and biological activities. This structural feature differentiates it from other chromene derivatives and contributes to its specific interactions with molecular targets .

Biological Activity

N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a chromene backbone with a benzyl substituent at the nitrogen position and a chloro group at the 6-position. The presence of these functional groups contributes to its unique physicochemical properties, influencing its biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C16H14ClN O3 |

| Molecular Weight | 303.74 g/mol |

| Solubility | Soluble in organic solvents such as DMSO and ethanol |

| Physical State | Solid at room temperature |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with biological macromolecules. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are critical in neurodegenerative diseases such as Alzheimer's. For instance, it exhibited an IC50 value of approximately 0.09 μM against AChE, indicating potent inhibitory activity .

- Anti-inflammatory Activity : Studies suggest that this compound may modulate inflammatory pathways by inhibiting cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators .

- Anticancer Properties : The compound has demonstrated cytotoxic effects on various cancer cell lines, including prostate cancer cells (PC3 and DU145). In vitro studies indicated a dose-dependent decrease in cell viability, with significant apoptosis induction observed .

Comparative Studies

Comparative analyses reveal that this compound exhibits distinct advantages over similar compounds:

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | 0.09 | AChE inhibition; anticancer activity |

| 6-bromo-2-oxo-2H-chromene-3-carboxamide | 0.27 | AChE inhibition |

| 6-chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid | 0.15 | Anti-inflammatory |

The benzyl group in N-benzyl derivatives enhances lipophilicity, potentially improving bioavailability compared to other chromene derivatives.

Study on Neuroprotective Effects

A study published in Molecules highlighted the neuroprotective effects of N-benzyl derivatives against oxidative stress-induced neuronal damage. The compound was tested on rat pheochromocytoma (PC12) cells, showing significant protection against hydrogen peroxide-induced cytotoxicity with an IC50 value of 134 pM .

Anticancer Activity Assessment

In another investigation focusing on anticancer properties, N-benzyl derivatives were evaluated for their cytotoxic effects on prostate cancer cell lines. Results indicated that treatment with varying concentrations led to a marked reduction in cell proliferation over time, supporting its potential as a therapeutic agent in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.